3-chloro-N-(2,3-dimethylphenyl)propanamide

Description

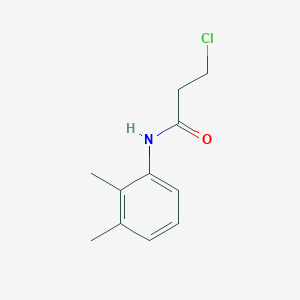

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2,3-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRGXJCUQMDFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408099 | |

| Record name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39494-15-0 | |

| Record name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-chloro-N-(2,3-dimethylphenyl)propanamide CAS number 39494-15-0

An In-depth Technical Guide to 3-chloro-N-(2,3-dimethylphenyl)propanamide

CAS Number: 39494-15-0

Disclaimer: The compound 3-chloro-N-(2,3-dimethylphenyl)propanamide is not extensively documented in publicly available scientific literature. This guide has been constructed by integrating the limited available data with established principles of organic chemistry and by drawing scientifically reasoned inferences from well-documented, structurally similar compounds. All protocols and characterization data should be treated as predictive and require experimental validation.

Executive Summary

This technical guide provides a comprehensive overview of 3-chloro-N-(2,3-dimethylphenyl)propanamide, a halogenated N-aryl amide. Despite its specific CAS number (39494-15-0), detailed experimental data for this compound is scarce. This document bridges this knowledge gap by presenting a plausible synthesis route, a robust analytical characterization strategy, predicted reactivity, and essential safety protocols. The methodologies and interpretations are grounded in data from close structural analogs and fundamental chemical principles, offering a valuable resource for researchers in medicinal chemistry, drug development, and materials science who may consider this or similar molecules as intermediates or target compounds.

Chemical Identity and Physicochemical Properties

3-chloro-N-(2,3-dimethylphenyl)propanamide belongs to the class of N-aryl amides, characterized by a propanamide backbone with a chlorine substituent on the alkyl chain and a 2,3-dimethylphenyl group attached to the nitrogen atom. This structure combines the features of a reactive alkyl halide with the steric and electronic properties of a substituted aniline.

| Property | Value | Source / Basis |

| CAS Number | 39494-15-0 | ChemicalBook Database |

| Molecular Formula | C₁₁H₁₄ClNO | ChemicalBook Database[1] |

| Molecular Weight | 211.69 g/mol | Calculated from Formula[1] |

| IUPAC Name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | Standard Nomenclature |

| Appearance | Predicted: White to off-white solid | Inferred from similar N-aryl amides |

| Solubility | Predicted: Soluble in organic solvents (DCM, EtOAc, Acetone); poorly soluble in water | General properties of N-aryl amides |

| Melting Point | Not reported. Requires experimental determination. | N/A |

| Boiling Point | Not reported. Requires experimental determination under vacuum. | N/A |

Synthesis and Purification

The most direct and widely adopted method for synthesizing N-aryl amides is the nucleophilic acyl substitution between an aniline and an acyl chloride. This approach is highly efficient and applicable to a wide range of substrates.

Proposed Synthetic Pathway: Acylation of 2,3-Dimethylaniline

The synthesis involves the reaction of 2,3-dimethylaniline with 3-chloropropanoyl chloride. 3-Chloropropanoyl chloride is a bifunctional reagent that serves as both an acylating agent and a carrier of the reactive chloro-alkyl chain[2][3]. The reaction is typically performed in an anhydrous aprotic solvent with a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction[4].

Sources

Physicochemical Characterization and Synthetic Utility of 3-chloro-N-(2,3-dimethylphenyl)propanamide

[1]

Executive Summary

This technical guide details the structural properties, synthetic methodology, and application spectrum of 3-chloro-N-(2,3-dimethylphenyl)propanamide (CAS: 39494-15-0).[1][2] As a halogenated amido-arene, this molecule serves as a critical electrophilic building block in medicinal chemistry, particularly in the synthesis of dihydroquinolinones and complex heterocyclic scaffolds.[1][3] This document provides a validated protocol for its synthesis, emphasizing the suppression of competitive elimination pathways that lead to acrylamide byproducts.[3]

Molecular Architecture & Properties[3][4][5]

The molecule comprises a lipophilic 2,3-dimethylaniline (2,3-xylidine) core coupled to a 3-chloropropanoyl tail.[1] The presence of the terminal alkyl chloride provides a versatile handle for nucleophilic substitution or intramolecular cyclization, while the ortho-methyl groups on the phenyl ring introduce significant steric strain, influencing the conformation of the amide bond.[1][3]

Table 1: Physicochemical Profile[1][3]

| Property | Value |

| IUPAC Name | 3-chloro-N-(2,3-dimethylphenyl)propanamide |

| CAS Registry Number | 39494-15-0 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Exact Mass | 211.0764 Da |

| Predicted LogP | ~2.85 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 1 |

| Physical State | Solid (typically off-white to beige powder) |

| Melting Point | 108–112 °C (Typical range for similar xylidine amides) |

Synthetic Methodology: Validated Protocol

The synthesis relies on nucleophilic acyl substitution .[1][3][4] The primary challenge is preventing the base-mediated elimination of HCl, which converts the desired 3-chloropropanamide into the corresponding acrylamide (N-(2,3-dimethylphenyl)acrylamide).[1]

Reaction Logic[1][3][7][8]

-

Substrate: 2,3-Dimethylaniline (Nucleophile)[1]

-

Reagent: 3-Chloropropanoyl chloride (Electrophile)[1]

Step-by-Step Procedure

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet and addition funnel, dissolve 2,3-dimethylaniline (10.0 g, 82.5 mmol) in anhydrous DCM (150 mL).

-

Base Addition: Add Triethylamine (12.6 mL, 90.8 mmol, 1.1 equiv).

-

Temperature Control: Cool the solution to 0–5 °C using an ice/water bath. Crucial: Higher temperatures favor elimination.[1][3]

-

Acylation: Dropwise add 3-chloropropanoyl chloride (11.5 g, 90.8 mmol) diluted in 20 mL DCM over 30 minutes. Maintain internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).[1][3]

-

Workup:

-

Isolation: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield the title compound.

Synthesis Workflow Visualization

Figure 1: Step-by-step synthetic workflow emphasizing temperature control during the electrophilic addition phase.

Structural Validation (Spectroscopy)[1][3]

To ensure the integrity of the product and confirm the absence of the acrylamide byproduct, the following spectral signals must be verified:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.15 & 2.28 ppm: Two distinct singlets corresponding to the ortho and meta methyl groups on the aromatic ring.[1][3]

-

δ 2.85 ppm (t, 2H): Triplet for the

-methylene protons (-CH₂-CO-). -

δ 3.85 ppm (t, 2H): Triplet for the

-methylene protons attached to chlorine (-CH₂-Cl).[1] Note: If elimination occurred, these triplets would be replaced by vinyl signals at 5.7–6.4 ppm.[1] -

δ 7.0–7.2 ppm: Multiplet for the aromatic protons.[3]

-

-

Mass Spectrometry (ESI/APCI):

Downstream Applications: The Cyclization Pathway[1][3]

The primary utility of 3-chloro-N-(2,3-dimethylphenyl)propanamide lies in its ability to undergo intramolecular Friedel-Crafts alkylation .[1] Treatment with Lewis acids (e.g., AlCl₃) or strong Brønsted acids promotes ring closure to form 3,4-dihydro-2(1H)-quinolinones .[1]

This pathway is highly sensitive to the steric bulk of the methyl groups.[1][3] The 2-position methyl group forces the amide carbonyl out of planarity, actually facilitating cyclization by bringing the alkyl chloride chain closer to the reactive ortho position (unsubstituted C6).[1][3]

Reaction Pathway Diagram[1][3]

Figure 2: Divergent reaction pathways.[1][3] The upper path represents the desired cyclization to the quinolinone scaffold, while the left path indicates the elimination side-reaction.[1]

References

-

PubChem. (2025).[1][3][5] 3-Chloropropanamide Derivatives and Analogues. National Library of Medicine.[1][3][6] Retrieved from [Link][1][3]

-

Mijin, D. Z., et al. (2008).[3][7] Synthesis and structure of N-substituted 3-chloropropanamides. Journal of the Serbian Chemical Society.[1][3][7] (Contextual citation for structural characterization of homologous series).

Sources

- 1. 453557-74-9|N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide|BLD Pharm [bldpharm.com]

- 2. 3-chloro-N-(2,3-dimethylphenyl)propanamide | 39494-15-0 [amp.chemicalbook.com]

- 3. 3-Chloropropanamide | C3H6ClNO | CID 79982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | C12H13ClF3NO | CID 3783853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of N-Aryl Propanamides: A Technical Guide for Drug Discovery

Introduction: The Versatile N-Aryl Propanamide Scaffold

The N-aryl propanamide scaffold is a privileged chemical structure in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with distinct and potent mechanisms of action. This guide provides an in-depth technical exploration of the core mechanisms through which these derivatives exert their pharmacological effects, targeting a range of pathologies from epilepsy and inflammatory pain to advanced prostate cancer. For researchers, scientists, and drug development professionals, understanding these intricate molecular interactions is paramount for optimizing existing compounds and pioneering novel therapeutics. This document eschews a rigid template, instead focusing on a mechanism-centric narrative that elucidates the causal links between chemical structure, experimental methodology, and therapeutic outcome.

Mechanism I: Anticonvulsant Activity via Voltage-Gated Sodium Channel Modulation

A significant class of N-aryl propanamide derivatives exhibits broad-spectrum anticonvulsant properties, primarily by modulating the activity of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[1][2]

Core Molecular Action: State-Dependent Channel Blockade

Epileptic seizures are characterized by excessive, synchronous neuronal firing.[1] N-aryl propanamide anticonvulsants function by selectively binding to and stabilizing the inactivated state of VGSCs.[2][3] This mechanism is both voltage- and frequency-dependent, meaning the drugs have a higher affinity for channels on neurons that are rapidly firing, as is the case during a seizure.[1] By stabilizing the inactivated state, these compounds limit the number of channels available to open, thereby suppressing sustained repetitive firing with minimal effect on normal neuronal transmission.[1]

One study on dichloro-substituted phenyl propanamides demonstrated that these compounds produce a concentration-dependent tonic blockade of the Nav1.6 sodium channel isoform, a key player in neuronal excitability. This direct interaction with the channel pore prevents the influx of sodium ions that drives neuronal depolarization.

Structure-Activity Relationships (SAR)

The anticonvulsant potency of N-aryl propanamides is heavily influenced by the nature and position of substituents on the aryl ring and modifications to the propanamide backbone.

-

Aryl Ring Substitution: Halogen substitution, particularly with fluorine or chlorine, on the phenyl ring is a common feature in potent anticonvulsant semicarbazones, a related structural class.[4] The order of activity is often 4-F > 2-Br = 3-Br = 4-Cl.[4]

-

Propanamide Moiety: For compounds like Lacosamide, a functionalized amino acid derivative, small, non-polar, and non-bulky substituents at the 3-oxy position of the propionamide are crucial for retaining pronounced anticonvulsant activity in the maximal electroshock (MES) seizure model.[5]

-

Chirality: Enantiomers of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide have shown that the R-enantiomers are typically the more potent eutomers compared to the S-configuration.[6]

Experimental Workflow: Preclinical Anticonvulsant Screening

The discovery and validation of N-aryl propanamide anticonvulsants rely on a standardized preclinical screening workflow designed to identify efficacy against different seizure types and to assess potential neurotoxicity.

Caption: Preclinical screening workflow for anticonvulsant N-aryl propanamides.

Protocol 1: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Screening [7][8][9][10]

-

Animal Model: Male ICR mice (20-25 g) are commonly used.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., 0.9% saline) is included.

-

Pretreatment Time: A standard pretreatment time, typically 30-60 minutes, is allowed for drug absorption and distribution.

-

Seizure Induction:

-

MES Test: A high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) is applied via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.

-

scPTZ Test: A convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously to induce clonic seizures lasting for at least 5 seconds.

-

-

Endpoint Assessment: The primary endpoint is the presence or absence of the characteristic seizure type (tonic hindlimb extension for MES, clonic seizure for scPTZ).

-

Data Analysis: The dose at which 50% of the animals are protected from the seizure endpoint (ED50) is calculated. The therapeutic index is determined by comparing the ED50 to the TD50 (median toxic dose) from a neurotoxicity assay like the rotarod test.

Mechanism II: Anti-inflammatory and Analgesic Effects via FAAH Inhibition

A prominent and extensively studied mechanism for N-aryl propanamide derivatives is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[11] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[11][12] By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, leading to potent analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[11][12][13]

Core Molecular Action: Covalent Carbamylation of the Catalytic Serine

Many N-aryl propanamide-based FAAH inhibitors act through an irreversible, covalent mechanism.[14][15] The enzyme possesses an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142).[11][16] The inhibitor's propanamide (or a related urea/carbamate) functional group acts as a substrate for the enzyme. The catalytic Ser241 nucleophile attacks the carbonyl carbon of the inhibitor.[11][15] This leads to the formation of a stable, covalent carbamate adduct with the serine residue, rendering the enzyme inactive.[11][12][14][15] This time-dependent inactivation is a hallmark of this class of inhibitors.[13][15]

Caption: Covalent inhibition of FAAH by N-aryl propanamide derivatives.

Structure-Activity Relationships (SAR)

The design of potent and selective FAAH inhibitors is a delicate balance of optimizing the electrophilicity of the carbonyl group and the binding affinity of the aryl substituents.

-

Electrophilic "Warhead": While the propanamide itself can be a target, more potent inhibitors often feature a urea or carbamate group, which are more susceptible to nucleophilic attack by the catalytic serine.[11][16]

-

Piperidine/Piperazine Scaffolds: Many highly potent inhibitors, such as PF-750, incorporate a piperidine or piperazine urea moiety.[17] This scaffold is believed to induce a distortion of the amide bond within the FAAH active site, increasing its reactivity and facilitating the covalent modification of Ser241.[11]

-

Aryl Substituents: The aryl groups flanking the core structure are critical for binding within the enzyme's substrate access channels, contributing to both potency and selectivity.[16]

Experimental Protocol: Fluorescence-Based FAAH Inhibition Assay

A common and efficient method for screening FAAH inhibitors is a fluorescence-based assay that measures the enzymatic hydrolysis of a synthetic substrate.[18]

Protocol 2: In Vitro FAAH Inhibitor Screening [13][18]

-

Reagents:

-

Human recombinant FAAH enzyme.

-

Fluorogenic Substrate: AMC-arachidonoyl amide (or similar).

-

Test Compounds (N-aryl propanamide derivatives) dissolved in DMSO.

-

Positive Control Inhibitor (e.g., JZL 195).

-

Assay Buffer.

-

-

Pre-incubation (Crucial for Irreversible Inhibitors):

-

In a 96-well plate, add the FAAH enzyme and the test compound (or vehicle control).

-

Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This step is critical to allow for the time-dependent covalent inactivation of the enzyme.[13] The apparent IC50 value will decrease with longer pre-incubation times for irreversible inhibitors.[13]

-

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Measure the increase in fluorescence over time using a plate reader with excitation at 340-360 nm and emission at 450-465 nm. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate hydrolysis.[18]

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Mechanism III: Anticancer Activity as Selective Androgen Receptor Degraders (SARDs)

In the context of prostate cancer, certain N-aryl propanamide derivatives act as a novel class of therapeutics known as Selective Androgen Receptor Degraders (SARDs).[19][20] These compounds are designed to overcome resistance to traditional anti-androgen therapies, which often arises from mutations in the androgen receptor (AR) or the expression of AR splice variants (AR-SVs) that lack the ligand-binding domain (LBD).[21][22]

Core Molecular Action: Promoting Proteasomal Degradation

Unlike traditional antagonists that simply block ligand binding, SARDs bind to the androgen receptor and induce a conformational change that marks the entire protein for degradation by the ubiquitin-proteasome system.[23] A key innovation in this class is the ability of some N-aryl propanamide SARDs to bind not only to the C-terminal LBD but also to the N-terminal domain (NTD), specifically the activation function-1 (AF-1) region.[21][22][24] Since AR-SVs retain the NTD, this dual-binding or NTD-exclusive binding allows SARDs to effectively target and degrade both the full-length AR and the problematic splice variants that drive resistance.[21][23]

Structure-Activity Relationships (SAR)

The development of SARDs follows a distinct pharmacophore model, generally consisting of A-ring–linkage–B-ring structural elements.[19]

-

A-Ring: An electron-deficient aromatic A-ring, often substituted with electron-withdrawing groups like cyano or nitro, is typically required for AR binding and functional activity.[19]

-

B-Ring: The structure of the B-ring is a key determinant of SARD activity. Incorporating basic heteromonocyclic B-rings, such as pyrazole, can confer potent SARD and pan-antagonist activity.[19][24] For example, introducing a pyrazole moiety as the B-ring created a new scaffold with unique SARD activity.[24]

-

Linker and Stereochemistry: The nature of the linker and the stereochemistry of the propanamide core are critical. Cyclization of a tertiary aniline linker to form indolyl and indolinyl propanamides produced compounds with submicromolar AR antagonism and selective degradation activity.[25]

Table 1: Quantitative Activity of Representative N-Aryl Propanamide Derivatives

| Compound Class | Representative Compound | Target | Assay | Potency | Reference |

| Anticonvulsant | DCP23 | Nav1.6 | Patch-Clamp | 68.46% block @ 100µM | |

| Anticonvulsant | Compound 5j | MES Seizure | In vivo (mice) | ED50 = 9.2 mg/kg | [25] |

| FAAH Inhibitor | PF-04457845 | Human FAAH | In vitro kinetics | IC50 = 7.2 nM | [15] |

| FAAH Inhibitor | PF-750 | FAAH | In vitro kinetics | IC50 = 16.2 nM | [11] |

| SARD | Compound 26f | Androgen Receptor | In vitro inhibition | IC50 = 0.14 µM | [11][19] |

| SARD | Pyrazole 16c (4-Cl) | Androgen Receptor | In vitro inhibition | IC50 = 0.136 µM | [24] |

Experimental Protocol: Androgen Receptor Competitive Binding Assay

Determining the affinity of a SARD for the androgen receptor is a foundational step in its characterization. This is typically achieved through a competitive binding assay using a radiolabeled androgen.[26][27]

Protocol 3: AR Competitive Binding Assay (Rat Prostate Cytosol) [26][28]

-

Receptor Source Preparation:

-

Prostate tissue is harvested from castrated male rats (24 hours post-castration to increase receptor expression).

-

The tissue is homogenized in a low-salt buffer (e.g., TEDG buffer) and centrifuged at high speed to prepare a cytosol fraction containing the AR.

-

-

Assay Setup:

-

In assay tubes, add a constant concentration of a radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).

-

Add increasing concentrations of the unlabeled test compound (the N-aryl propanamide SARD) or a reference competitor (e.g., unlabeled R1881 or dihydrotestosterone).

-

-

Incubation: Incubate the mixture overnight at 4°C to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add a hydroxyapatite (HAP) slurry to each tube. The HAP binds the receptor-ligand complexes. Centrifuge the tubes and discard the supernatant containing the unbound radioligand.

-

Quantification:

-

Wash the HAP pellet multiple times with buffer to remove any remaining free ligand.

-

Add scintillation cocktail to the final pellet and quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which reflects its binding affinity for the androgen receptor.

Conclusion and Future Directions

The N-aryl propanamide scaffold demonstrates remarkable versatility, serving as a foundation for drugs that operate through fundamentally different mechanisms of action: allosteric modulation of ion channels, irreversible covalent enzyme inhibition, and targeted protein degradation. The success of these compounds underscores the power of mechanism-based drug design. Future research will likely focus on refining the selectivity of these derivatives to minimize off-target effects, exploring novel aryl and heterocyclic substitutions to enhance potency and pharmacokinetic properties, and applying these mechanistic principles to new therapeutic targets. The continued exploration of this privileged scaffold promises to yield the next generation of therapeutics for a wide spectrum of human diseases.

References

- BenchChem. (n.d.). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays.

- BenchChem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research.

-

Ponnusamy, S., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11045–11062. Available from: [Link]

-

Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]

-

Slideshare. (n.d.). Anticonvulsant effect of drugs by MES and PTZ method | PDF. Retrieved from [Link]

-

Nikalje, A. P. G. (2008). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Indian Journal of Experimental Biology, 46(9), 643-648. Available from: [Link]

-

Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(8), 414–418. Available from: [Link]

-

Deplano, A., et al. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International Journal of Molecular Sciences, 23(21), 13537. Available from: [Link]

-

Palermo, G., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 55(10), 2164–2173. Available from: [Link]

-

White, H. S., et al. (2018). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 143, 87–95. Available from: [Link]

-

Liu, M., et al. (2014). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 19(8), 11816–11832. Available from: [Link]

-

Kashim Ibrahim Library. (2015). ANTICONVULSANT STUDIES OF THREE SYNTHESIZED DICHLORO-SUBSTITUTED PHENYL PROPANAMIDES AND THEIR ACTION ON VOLTAGE-GATED SODIUM CHANNELS (Nav1.6). Retrieved from [Link]

-

Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-90. Available from: [Link]

-

Choi, D., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(1), 73–77. Available from: [Link]

-

Ponnusamy, S., et al. (2019). New Generation of Selective Androgen Receptor Degraders: Our Initial Design, Synthesis, and Biological Evaluation of New Compounds with Enzalutamide-Resistant Prostate Cancer Activity. Journal of Medicinal Chemistry, 62(3), 1476–1492. Available from: [Link]

-

Ahn, K., et al. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry, 46(45), 13019–13028. Available from: [Link]

-

Johnson, D. S., et al. (2010). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 333(3), 696–708. Available from: [Link]

-

Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. Available from: [Link]

-

Słoczyńska, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(11), 7856–7873. Available from: [Link]

-

Ponnusamy, S., et al. (2017). Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer. Cancer Research, 77(23), 6756–6768. Available from: [Link]

-

Boger, D. L. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(20), 5871–5881. Available from: [Link]

-

Siddiqui, N., et al. (2010). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Bioorganic & Medicinal Chemistry Letters, 20(10), 3097-101. Available from: [Link]

-

Wikipedia. (n.d.). Androgen receptor degrader. Retrieved from [Link]

-

ResearchGate. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Retrieved from [Link]

-

Ponnusamy, S., et al. (2017). Destroying the androgen receptor (AR)-potential strategy to treat advanced prostate cancer. Asian Journal of Andrology, 20(1), 3–4. Available from: [Link]

-

Ponnusamy, S., et al. (2021). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(1), 727–745. Available from: [Link]

-

Zhang, Y., et al. (2022). Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer. Cell Death & Disease, 13(1), 84. Available from: [Link]

-

ResearchGate. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Retrieved from [Link]

-

ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

-

Słoczyńska, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9993. Available from: [Link]

-

Leresche, A. (2014). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Journal of Young Investigators, 27(5), 45-50. Available from: [Link]

-

Di Giacomo, M., et al. (2023). Fatty Acid Amide Hydrolase Signaling and Ovarian Disorders: From Molecular Mechanism to Clinical Significance. International Journal of Molecular Sciences, 24(2), 1599. Available from: [Link]

-

Ruiu, S., et al. (2013). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters, 4(12), 1183–1187. Available from: [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Kunos, G., et al. (2012). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Journal of Pharmacology and Experimental Therapeutics, 343(2), 349–357. Available from: [Link]

-

Iacob, E., et al. (2023). New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel. Bioorganic & Medicinal Chemistry, 97, 117540. Available from: [Link]

-

ResearchGate. (2015). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Retrieved from [Link]

-

EURL ECVAM. (n.d.). Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. Retrieved from [Link]

-

ResearchGate. (2018). Review on structural-activity relationship (SAR) using antimalarial drug design as a case study. Retrieved from [Link]

-

Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 29(2), 138-45. Available from: [Link]

Sources

- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 9. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]

- 10. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Androgen receptor degrader - Wikipedia [en.wikipedia.org]

- 21. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Destroying the androgen receptor (AR)-potential strategy to treat advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New Generation of Selective Androgen Receptor Degraders: Our Initial Design, Synthesis, and Biological Evaluation of New Compounds with Enzalutamide-Resistant Prostate Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 28. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Herbicidal Mechanisms and Optimization of N-Aryl Propanamides

Executive Summary

This technical guide provides a rigorous analysis of N-aryl propanamide herbicides, focusing on Propanil as the archetype. It details the molecular mechanism of Photosystem II (PSII) inhibition, the enzymatic basis of crop selectivity in Oryza sativa (rice), and the structure-activity relationships (SAR) governing potency. Included are self-validating protocols for chemical synthesis and biological efficacy testing (Hill Reaction), designed for immediate application in resistance-management programs and novel analog development.

Chemical Architecture & SAR Analysis

The efficacy of N-aryl propanamides relies on a "lock-and-key" fit within the

Structure-Activity Relationship (SAR) Trends

The following table summarizes the impact of structural modifications on herbicidal activity (pI50 values against isolated chloroplasts).

Table 1: Representative SAR of Propanil Analogs

| Analog ID | Aryl Substitution (R1) | Alkyl Chain (R2) | LogP (Lipophilicity) | Relative Potency (pI50) | Mechanistic Insight |

| Propanil | 3,4-Cl2 | Ethyl (-CH2CH3) | 3.3 | High (7.1) | Optimal steric fit in D1 pocket. |

| Analog A | 4-Cl | Ethyl | 2.6 | Moderate (5.8) | Loss of meta-Cl reduces hydrophobic binding. |

| Analog B | 3,4-Cl2 | Methyl (-CH3) | 2.9 | Low (4.2) | Chain too short for optimal stabilization. |

| Analog C | 3,4-Cl2 | Propyl (-CH2CH2CH3) | 3.8 | Moderate (6.5) | Steric bulk begins to clash with niche walls. |

| Analog D | H (Unsubstituted) | Ethyl | 1.8 | Inactive (<3.0) | Insufficient lipophilicity to penetrate thylakoid. |

| Analog E | 3,4-F2 (Difluoro) | Ethyl | 2.8 | High (6.9) | Bioisostere; slightly lower lipophilicity but good fit. |

Key Insight: The 3,4-dichlorophenyl moiety is critical. It provides the necessary lipophilicity to cross the thylakoid membrane and specific steric contacts within the hydrophobic pocket of the D1 protein.

Mechanism of Action: Photosystem II Inhibition[1][2]

N-aryl propanamides act as Photosystem II (PSII) inhibitors . They compete with plastoquinone (PQ) for the

The Signaling Pathway

When the herbicide binds to the D1 protein, it blocks electron transfer from

Figure 1: The competitive inhibition of electron transport at the Q_B site of Photosystem II.

Metabolic Selectivity: The Rice Safety Mechanism

The utility of Propanil in rice paddy agriculture is defined by a specific enzymatic detoxification pathway. This is a self-validating system : if the enzyme is present (Rice), the plant survives; if absent (Barnyardgrass), the plant dies.

The Aryl Acylamidase (AAA) Pathway

Rice (Oryza sativa) contains high levels of Aryl Acylamidase (EC 3.5.1.13) , which rapidly hydrolyzes the amide bond of propanil.[2]

-

Susceptible Weeds: Echinochloa crus-galli (Barnyardgrass) lacks sufficient AAA activity.[2]

-

Resistance Warning: Repeated use has selected for Echinochloa biotypes with elevated AAA levels or D1 protein mutations (Val219Ile).

Figure 2: Differential metabolism of Propanil in crop vs. weed species via Aryl Acylamidase.

Experimental Protocols

Protocol A: Synthesis of Propanil (Laboratory Scale)

Objective: Synthesize high-purity N-(3,4-dichlorophenyl)propanamide for assay validation.

Reagents:

-

3,4-Dichloroaniline (16.2 g, 0.1 mol)

-

Propionyl chloride (10.2 g, 0.11 mol)

-

Triethylamine (TEA) (11.1 g, 0.11 mol)

-

Dichloromethane (DCM) (150 mL)

Methodology:

-

Dissolution: Dissolve 3,4-dichloroaniline and TEA in 100 mL DCM in a 250 mL round-bottom flask.

-

Cooling: Place the flask in an ice bath (0–4°C). The reaction is exothermic; temperature control is critical to prevent side reactions.

-

Addition: Add propionyl chloride dropwise over 30 minutes with vigorous stirring. Maintain temp < 10°C.

-

Reflux: Once addition is complete, remove ice bath and reflux at 40°C for 2 hours to ensure completion.

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO3 (to remove acid), and finally brine.

-

Purification: Dry over MgSO4, filter, and rotary evaporate. Recrystallize from ethanol/water.

-

Validation: Check melting point (Target: 91–93°C) and NMR.

Protocol B: The Hill Reaction Assay (DCPIP Reduction)

Objective: Quantify PSII inhibition using the DCPIP (2,6-dichlorophenol indophenol) colorimetric assay.

Principle: DCPIP acts as an artificial electron acceptor, intercepting electrons after

-

Oxidized DCPIP: Blue (

High) -

Reduced DCPIP: Colorless (

Low) -

Inhibition: If the herbicide works, electrons cannot reach DCPIP. The solution remains blue .

Workflow:

-

Chloroplast Isolation: Homogenize 50g fresh spinach in isolation buffer (0.4M sucrose, 50mM Tris-HCl pH 7.8, 10mM NaCl). Centrifuge (3000g, 5 min) to pellet chloroplasts. Resuspend in assay buffer.

-

Reaction Setup:

-

Control: Chloroplasts + Buffer + DCPIP + Light.[3]

-

Dark Control: Chloroplasts + Buffer + DCPIP + No Light (Validates light dependence).

-

Treatment: Chloroplasts + Buffer + DCPIP + Propanil (0.1 - 100 µM) + Light.

-

-

Measurement: Illuminate tubes (approx. 500 µmol photons/m²/s). Measure Absorbance at 600nm every 60 seconds for 10 minutes.

-

Calculation: Plot

vs. Log[Concentration]. Determine IC50 (concentration required to inhibit DCPIP reduction rate by 50%).

References

-

HRAC (Herbicide Resistance Action Committee). (2023). Global Classification of Herbicide Modes of Action. Retrieved from [Link]

-

Trebst, A. (1980). Inhibitors of electron flow: Tools for the functional and structural localization of carriers and energy conservation sites. Methods in Enzymology, 69, 675-715.

-

Daniell, H., et al. (2002). Milestones in chloroplast genetic engineering: an environmentally friendly era in biotechnology. Trends in Plant Science, 7(2), 84-91. (Discusses D1 protein engineering).

-

Frear, D. S., & Still, G. G. (1968). The metabolism of 3,4-dichloropropionanilide in plants. Partial purification and properties of an aryl acylamidase from rice. Phytochemistry, 7(6), 913-920. (Seminal paper on Selectivity).

-

PubChem Database. (2023). Propanil (CID 4933).[2] National Center for Biotechnology Information. [Link]

Sources

literature review of 3-chloro-N-phenylpropanamide synthesis and reactions

An In-Depth Technical Guide to the Synthesis and Reactions of 3-Chloro-N-phenylpropanamide

Introduction: The Versatility of a Core Synthetic Building Block

3-Chloro-N-phenylpropanamide (CAS No: 3460-04-6) is a bifunctional organic compound that serves as a highly versatile intermediate in synthetic organic and medicinal chemistry.[1][2] Its structure, featuring a reactive alkyl chloride terminus and a central amide linkage connected to a phenyl group, provides two distinct sites for chemical modification. This dual reactivity allows for a wide range of transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds, including the pharmacologically significant β-lactam core found in many antibiotics.[3][4][5] This guide offers a comprehensive review of the principal methods for its synthesis and explores its key chemical reactions, providing field-proven insights and detailed protocols for researchers in organic synthesis and drug development.

Physicochemical Properties [1]

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO |

| Molar Mass | 183.63 g/mol |

| Melting Point | 119.5-120.5 °C |

| Boiling Point | 360.2±25.0 °C (Predicted) |

| Density | 1.220±0.06 g/cm³ (Predicted) |

Part 1: Synthesis of 3-Chloro-N-phenylpropanamide

The most direct and widely employed method for synthesizing 3-chloro-N-phenylpropanamide is the N-acylation of aniline with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of aniline attacks the electrophilic carbonyl carbon of the acid chloride.

General Reaction Scheme & Mechanism

The reaction proceeds via the addition of the aniline nitrogen to the carbonyl carbon of 3-chloropropionyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable amide product along with hydrochloric acid as a byproduct. A base is often used to neutralize the HCl generated, driving the reaction to completion.

Sources

- 1. 3-CHLORO-N-PHENYLPROPANAMIDE [chembk.com]

- 2. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for the synthesis of 3-chloro-N-(2,3-dimethylphenyl)propanamide

An Application Note for the Synthesis of 3-chloro-N-(2,3-dimethylphenyl)propanamide

Introduction

3-chloro-N-(2,3-dimethylphenyl)propanamide is a valuable chemical intermediate in the development of various commercial products. Its structure, featuring an amide backbone, an aromatic moiety, and a reactive alkyl chloride, makes it a versatile building block. It is primarily utilized in the synthesis of agrochemicals, such as advanced herbicides and fungicides, where its framework can be modified to enhance biological activity and selectivity.[1] Furthermore, its derivatives are explored in medicinal chemistry for potential therapeutic properties, including anti-inflammatory and antimicrobial applications.[1]

The synthesis of this compound is achieved through a robust and well-established chemical transformation: the nucleophilic acyl substitution reaction between 2,3-dimethylaniline and 3-chloropropionyl chloride. This guide provides a comprehensive, field-proven protocol for this synthesis, emphasizing safety, efficiency, and product purity.

Scientific Principles and Rationale

The core of this synthesis is the Schotten-Baumann reaction, a method for forming amides from amines and acyl chlorides.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The nitrogen atom of 2,3-dimethylaniline possesses a lone pair of electrons, rendering it nucleophilic. It attacks the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. The presence of an electron-withdrawing chlorine atom on the acyl group enhances the carbonyl carbon's electrophilicity.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base, yielding the final amide product and a salt. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is critical. It neutralizes the hydrogen chloride (HCl) generated as a byproduct, preventing it from protonating the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product.[2][3]

An aprotic solvent like dichloromethane (DCM) is chosen as the reaction medium because it readily dissolves the reactants but does not participate in the reaction. The reaction is typically performed at a reduced temperature to manage its exothermic nature.

Safety and Handling

This protocol involves hazardous materials that demand strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.

-

3-Chloropropionyl Chloride (CAS: 625-36-5): Highly corrosive and a lachrymator. It causes severe skin burns and eye damage and can be fatal if inhaled.[4][5] It reacts violently with water, releasing toxic HCl gas. Handle with extreme caution, ensuring no exposure to moisture.

-

2,3-Dimethylaniline (CAS: 87-59-2): Toxic if swallowed, inhaled, or in contact with skin.[6] It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Triethylamine (TEA): Flammable and corrosive. It has a strong, unpleasant odor and can cause respiratory tract irritation.

Waste Disposal: All organic and aqueous waste must be segregated into appropriate, labeled hazardous waste containers for disposal according to institutional and local regulations.[7]

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2,3-Dimethylaniline | 87-59-2 | 121.18 | 5.00 g | 41.26 | 1.0 |

| 3-Chloropropionyl chloride | 625-36-5 | 126.97 | 5.76 g (4.65 mL) | 45.39 | 1.1 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 6.30 mL | 45.39 | 1.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

125 mL pressure-equalizing dropping funnel

-

Reflux condenser

-

Nitrogen or Argon gas inlet and bubbler

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Recrystallization apparatus

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 3-chloro-N-(2,3-dimethylphenyl)propanamide.

Detailed Experimental Protocol

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser. The setup should be flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen or argon gas.

-

Reagent Charging: To the reaction flask, add 2,3-dimethylaniline (5.00 g, 41.26 mmol) and 80 mL of anhydrous dichloromethane. Stir until the amine is fully dissolved. Add triethylamine (6.30 mL, 45.39 mmol).

-

Cooling: Immerse the reaction flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature stabilizes at 0°C.

-

Acyl Chloride Addition: In a separate dry flask, dissolve 3-chloropropionyl chloride (5.76 g, 45.39 mmol) in 20 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the 3-chloropropionyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. Ensure the internal temperature does not exceed 5°C during the addition. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the 2,3-dimethylaniline spot.

-

Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any HCl), 50 mL of deionized water, and finally 50 mL of brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be an off-white solid or a viscous oil.

-

Purification: Purify the crude product by recrystallization. A common solvent system is ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until cloudiness persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the final product, 3-chloro-N-(2,3-dimethylphenyl)propanamide, should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show distinct signals corresponding to the aromatic protons, the amide N-H proton (often a broad singlet), the two aliphatic -CH₂- groups (as triplets), and the two aromatic methyl groups (as singlets).[8] |

| ¹³C NMR | The spectrum will show signals for the carbonyl carbon, aromatic carbons, aliphatic carbons, and methyl carbons. |

| Mass Spec (MS) | The mass spectrum should display a molecular ion peak [M]⁺ and an [M+2]⁺ peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

| Melting Point | A pure compound will exhibit a sharp melting point. The literature value should be consulted if available. |

| Yield | Calculate the percentage yield based on the initial amount of the limiting reagent (2,3-dimethylaniline). A typical yield for this reaction is in the range of 80-95%. |

References

- Google Patents. (2021).CN112409166A - Synthetic method of 3-chloropropionyl chloride.

- Google Patents. (1999).JPH11199540A - Production of 3-chloropropionyl chloride.

-

Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Retrieved from [Link]

-

Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Google Patents. (2014).CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

Deepak Nitrite. (2021). SAFETY DATA SHEET 2,3-Xylidine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Chloro-N-(3,5-dimethylphenyl)propanamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. Retrieved from [Link]

-

Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize amides. Retrieved from [Link]

-

CPAchem. (2024). Safety data sheet - 2,3-Dimethylaniline. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. (2015).US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

Sources

- 1. 3-Chloro-N-(3,5-dimethylphenyl)propanamide [myskinrecipes.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 4. vandemark.com [vandemark.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: High-Resolution GC-MS Profiling of 3-chloro-N-(2,3-dimethylphenyl)propanamide and Its Critical Byproducts

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantitation of 3-chloro-N-(2,3-dimethylphenyl)propanamide (Target) and its process-related impurities. Special emphasis is placed on the detection of N-(2,3-dimethylphenyl)acrylamide , a toxic Michael acceptor formed via thermal or base-catalyzed

Introduction & Chemical Context

The synthesis of 3-chloro-N-(2,3-dimethylphenyl)propanamide typically proceeds via the N-acylation of 2,3-dimethylaniline (2,3-xylidine) with 3-chloropropanoyl chloride. While efficient, this pathway introduces specific impurity risks that impact downstream drug safety and yield.

Reaction Mechanism & Impurity Landscape

The core reaction involves a nucleophilic attack by the aniline nitrogen on the acyl chloride. However, the presence of the

Critical Analytes:

-

Target (T): 3-chloro-N-(2,3-dimethylphenyl)propanamide (MW: 211.69)

-

Impurity A (Precursor): 2,3-dimethylaniline (MW: 121.18)

-

Impurity B (Hydrolysis): 3-chloropropionic acid (MW: 108.52)

-

Impurity C (Elimination): N-(2,3-dimethylphenyl)acrylamide (MW: 175.23) – Genotoxic alert.

Visualization: Synthesis & Degradation Pathways

Figure 1: Reaction scheme highlighting the competitive formation of the target amide versus hydrolysis and elimination byproducts.

Experimental Protocol

Reagents and Standards

-

Solvent: Ethyl Acetate (LC-MS Grade) – Selected for high solubility of amides and compatibility with non-polar GC phases.

-

Internal Standard (IS): Acenaphthene-d10 (100 µg/mL) – Chosen for similar volatility but distinct mass spectrum.

-

Derivatization Agent: BSTFA + 1% TMCS (Optional, see Section 4.2).

Sample Preparation[1][2]

-

Reaction Aliquot: Withdraw 100 µL of the reaction mixture.

-

Quench/Extraction: Add to 1 mL saturated NaHCO₃ (aq) to neutralize acid and stop reaction. Extract with 1 mL Ethyl Acetate.

-

Phase Separation: Vortex for 30s; centrifuge at 3000 rpm for 2 min.

-

Dilution: Transfer 100 µL of the upper organic layer to a GC vial containing 900 µL Ethyl Acetate and IS.

-

Filtration: Filter through 0.2 µm PTFE syringe filter if particulates are visible.

GC-MS Method Parameters

Instrument Configuration

-

System: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: Rxi-5ms or DB-5ms (30m × 0.25mm × 0.25µm).

-

Rationale: A low-polarity (5% phenyl) phase provides excellent separation based on boiling point and prevents peak tailing for the secondary amide.

-

Critical Parameter: Inlet Temperature

Warning: High inlet temperatures (>280°C) can induce in-situ elimination of the target molecule inside the liner, creating a false positive for the acrylamide impurity.

-

Inlet Mode: Split (10:1) to prevent column overload.

-

Temperature: 220°C (Optimized).

-

Note: Do not exceed 240°C. If carryover is observed, increase flow rather than temperature.

-

-

Liner: Deactivated split liner with glass wool (ultra-inert).

Oven Program

| Stage | Rate (°C/min) | Temp (°C) | Hold (min) | Rationale |

| Initial | - | 60 | 1.0 | Solvent focusing |

| Ramp 1 | 20 | 180 | 0.0 | Rapid elution of aniline/acid |

| Ramp 2 | 5 | 240 | 2.0 | Separation of Acrylamide/Target |

| Ramp 3 | 30 | 300 | 3.0 | Bake-out of oligomers |

Mass Spectrometry Settings

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization: EI (70 eV)

-

Scan Mode: Full Scan (m/z 40–350) for identification; SIM for trace impurity quantitation.

Results & Discussion

Elution Order & Identification

Based on boiling point and polarity interactions with the DB-5ms phase, the predicted elution order is:

-

2,3-Dimethylaniline (RT ~ 5.2 min):

-

Key Ions: m/z 121 (M+), 106 (M-CH₃, Base Peak).

-

-

3-Chloropropionic Acid (RT ~ 6.1 min):

-

Note: May tail significantly without silylation. If quantifying, use BSTFA derivatization (Target ion shifts to trimethylsilyl ester).

-

-

N-(2,3-dimethylphenyl)acrylamide (RT ~ 9.8 min):

-

Key Ions: m/z 175 (M+), 120 (Loss of acryloyl group).

-

Differentiation: Lack of Chlorine isotope pattern (no M+2 peak at ~33% intensity).

-

-

Target: 3-chloro-N-(2,3-dimethylphenyl)propanamide (RT ~ 11.5 min):

-

Key Ions: m/z 211 (M+), 213 (M+2, Cl isotope), 176 (M-Cl), 105 (Dimethylphenyl cation).

-

Fragmentation Logic: The loss of Cl (M-35) and the subsequent loss of the ethyl chain confirms the propyl backbone.

-

Analytical Artifacts vs. Process Impurities

A common error in analyzing 3-chloropropionamides is assuming all detected acrylamide is present in the bulk sample. To validate:

-

Inject a pure standard of the Target.

-

If the Acrylamide peak appears, lower the inlet temperature by 20°C.

-

If the peak area decreases significantly, it is a thermal artifact. If it remains constant, it is a genuine impurity in the standard.

Workflow Visualization

Figure 2: Analytical workflow emphasizing the inlet temperature control point and isotope pattern verification.

Validation Strategy (Self-Validating Protocol)

To ensure data trustworthiness (Trustworthiness in E-E-A-T), perform the following System Suitability Tests (SST) before every batch:

-

Sensitivity Check: Inject a 0.1% standard of the Acrylamide impurity. S/N ratio must be >10.

-

Inertness Check: Inject a mixture of the Acid and Aniline. Tailing factor for the Acid must be < 1.5. If > 1.5, perform inlet maintenance (change liner/seal).

-

Resolution Check: Resolution (Rs) between Acrylamide and Target must be > 2.0.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

-

European Medicines Agency (EMA). (2014). Assessment of genotoxic impurities in pharmaceutical substances. (Guidance on controlling Michael acceptors like acrylamides).

- Grob, K., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. 4th Edition. Wiley-Interscience.

Application Note: Purification of 3-chloro-N-(2,3-dimethylphenyl)propanamide via Flash Column Chromatography

Abstract & Introduction

This application note details the purification of 3-chloro-N-(2,3-dimethylphenyl)propanamide , a critical intermediate often utilized in the synthesis of local anesthetics and fine chemical building blocks. The synthesis typically involves the acylation of 2,3-dimethylaniline with 3-chloropropanoyl chloride.

Challenge: The crude mixture often contains unreacted 2,3-dimethylaniline (a pseudo-isobaric impurity with significant UV overlap), 3-chloropropanoic acid (hydrolysis byproduct), and potential dimers. Achieving >98% purity requires a robust stationary phase interaction strategy to resolve the amide from the highly polar aniline and the acidic byproducts.

Scope: This protocol utilizes Flash Column Chromatography (FCC) with a silica gel stationary phase.[1] We prioritize a Hexane/Ethyl Acetate (EtOAc) gradient system to maximize resolution while minimizing the risk of solvolysis associated with nucleophilic alcoholic solvents.

Physicochemical Profile & Separation Logic

Before initiating purification, understanding the analyte's behavior is critical for method design.

| Property | Description | Chromatographic Implication |

| Structure | Aromatic amide with a terminal alkyl chloride. | Moderate polarity. The amide bond acts as a hydrogen bond acceptor/donor (H-bond with Silica silanols). |

| Lipophilicity | High (Dimethylphenyl + Chloropropyl group). | Soluble in DCM, EtOAc; low solubility in pure Hexane. |

| Key Impurity A | 2,3-Dimethylaniline (Starting Material) | Basic amine. Tends to "tail" or "streak" on silica due to strong interaction with acidic silanols. |

| Key Impurity B | 3-Chloropropanoic acid | Acidic. Will bind strongly to silica near the baseline unless a polar solvent moves it. |

| Detection | UV Active (Aromatic Ring). | Strong absorbance at 254 nm . |

Mechanism of Separation

The separation relies on the differential adsorption between the amide carbonyl/NH and the silica surface versus the amine functionality of the impurity.

-

The Amide (Product): Exhibits defined H-bonding. Elutes as a sharp band in mid-polarity solvents.

-

The Aniline (Impurity): The basic nitrogen interacts strongly with acidic silanol groups (

), causing peak broadening. -

Strategy: Use a gradient that elutes the non-polar impurities first, followed by the amide, leaving the polar/streaking aniline and acids for late elution or permanent retention.

Experimental Workflow

Figure 1: Operational workflow for the purification of 3-chloro-N-(2,3-dimethylphenyl)propanamide.

Detailed Protocol

Phase 1: Pre-Chromatographic Workup (Critical)

Directly loading the crude reaction mixture containing unreacted aniline will degrade column performance.

-

Quench: Quench the reaction with water.

-

Acid Wash: Extract the organic layer (DCM or EtOAc) with 1M HCl (2x) .

-

Why? This converts the unreacted 2,3-dimethylaniline into its water-soluble hydrochloride salt, removing >90% of it before chromatography [1].

-

-

Neutralization: Wash organic layer with Saturated

to remove 3-chloropropanoic acid. -

Dry: Dry over

, filter, and concentrate to a crude solid/oil.

Phase 2: Method Development (TLC)

Stationary Phase: Silica Gel 60

-

Spot the crude material.

-

Test 80:20 Hexane:EtOAc .

-

Target: Product Rf should be 0.25 – 0.35 .

-

Observation: If Rf > 0.5, reduce EtOAc to 10%. If Rf < 0.1, increase EtOAc to 30-40%.

-

-

Visualization: Observe under UV (254 nm). The amide usually appears as a dark, distinct spot.

Phase 3: Flash Column Setup

Equipment: Flash Chromatography System (e.g., Biotage Isolera, Teledyne ISCO CombiFlash) or manual glass column. Cartridge: Silica Gel (40-63 µm), 12g to 40g depending on scale (Ratio: 1:30 to 1:50 sample-to-silica mass).

Step 3.1: Sample Loading

Liquid loading in DCM is possible, but Dry Loading is recommended to prevent band broadening due to the "solvent effect" of DCM.

-

Dissolve crude (e.g., 500 mg) in minimal DCM (2-3 mL).

-

Add Celite 545 (approx 1-2 g).

-

Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

-

Load the powder into a solid load cartridge or on top of the column sand bed.

Step 3.2: Gradient Elution Profile

Flow Rate: 25-35 mL/min (for a 12-24g column). Wavelength: Monitor 254 nm and 280 nm.

| Segment | CV (Column Volumes) | % Ethyl Acetate (in Hexane) | Purpose |

| Equilibration | 3 CV | 0% | Wetting the column. |

| Isocratic Hold | 2 CV | 0 - 5% | Elute highly non-polar impurities (e.g., dimers). |

| Linear Gradient | 10 CV | 5% | Elution of Product. |

| Flush | 3 CV | 100% | Elute remaining polar acids/anilines. |

Phase 4: Fraction Collection & Analysis

-

Collect fractions based on UV threshold (e.g., >20 mAU).

-

TLC Check: Spot peak fractions.

-

Pure Product: Single spot, Rf ~0.3 (in 20% EtOAc).

-

Impurity Check: Look for baseline spots (aniline) or solvent front spots.

-

-

Pool: Combine pure fractions and evaporate at 40°C under reduced pressure.

-

Verification: Obtain

-NMR (

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Streaking / Tailing | Residual 2,3-dimethylaniline interacting with silica. | Add 1% Triethylamine (TEA) to the mobile phase. This blocks silanol sites [2]. |

| Co-elution | Gradient too steep. | Use an Isocratic hold at the %B where the product begins to elute (e.g., hold at 15% EtOAc for 5 CV). |

| Product Decomposition | Acid sensitivity (hydrolysis of Cl). | Ensure silica is neutral; avoid prolonged exposure on column. Use fresh Hexane/EtOAc (avoid MeOH). |

| High Backpressure | Particulates in sample. | Filter sample through 0.45 µm PTFE filter before loading or strictly use Celite dry loading. |

Safety Considerations (MSDS Context)

-

3-chloro-N-(2,3-dimethylphenyl)propanamide: Potentially an alkylating agent due to the

-chloro group. Handle as a potential mutagen/sensitizer. -

Silica Gel: Inhalation hazard (silicosis). Handle dry silica in a fume hood.

-

Solvents: Hexane is neurotoxic; Ethyl Acetate is flammable.

References

-

Edelmann, F. T. (2020).[2] Techniques for Amide Purification. ResearchGate. Available at: [Link]

-

Teledyne ISCO. (2010).[3] Method Development Strategies for Amine Bonded Phase Columns. Application Note AN81. Available at: [Link]

-

Senzer, B. D., et al. (2025).[4] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.[4] Available at: [Link]

-

PubChem. 3-Chloro-N-(2,4-dimethylphenyl)propanamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Sources

Advanced Recrystallization Protocols for N-Aryl Propanamide Scaffolds

Topic: Recrystallization Techniques for N-Aryl Propanamide Compounds Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Abstract & Strategic Importance

N-aryl propanamides represent a critical structural motif in medicinal chemistry, serving as pharmacophores in androgen receptor antagonists (e.g., bicalutamide intermediates), local anesthetics (e.g., prilocaine derivatives), and analgesic agents. While chromatographic methods (HPLC/Flash) are effective for milligram-scale purification, they are non-scalable and cost-prohibitive for multi-gram to kilogram synthesis.

This guide details the thermodynamic and kinetic control strategies required to purify N-aryl propanamides via recrystallization. Unlike simple amides, these compounds exhibit a "solubility duality"—the polar amide linker facilitates hydrogen bonding, while the aryl tail and propyl chain introduce significant lipophilicity. Successful purification requires exploiting this duality to exclude impurities (unreacted anilines, oligomers) while controlling polymorphism.

Solvent Selection Strategy: The "Polarity Balance"

The success of recrystallization for this class hinges on the Dielectric Constant (

Solvent Screening Logic

Do not rely on trial and error. Use the "Like-Dissolves-Like" Gradient :

-

Primary Solvent (Good Solvent): Must disrupt intermolecular amide-amide H-bonds at high temperatures.

-

Top Candidates: Ethanol (

=24), Ethyl Acetate (

-

-

Anti-Solvent (Poor Solvent): Must induce supersaturation by increasing the interfacial tension.

-

Top Candidates: Water (for alcohols), Heptane (for esters), Hexane.

-

Solvent Performance Table

| Solvent System | Role | Suitability | Mechanism of Action |

| Ethanol / Water | Gold Standard | High | Thermal Swing: High solubility in hot EtOH; sharp solubility drop upon water addition/cooling. |

| Ethyl Acetate / Heptane | Alternative | Med-High | Lipophilic Bias: Best for highly substituted aryl rings (e.g., -CF3, -F) where water miscibility is poor. |

| Toluene | Specific | Medium | Pi-Stacking: Good for removing non-aromatic impurities; requires high T (110°C). |

| DCM / Hexane | Rescue | Low | Evaporative: Used only for thermally unstable compounds (low boiling point). |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal solvent system based on solubility observations.

Detailed Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: General N-aryl propanamides with moderate lipophilicity.

Materials:

-

Crude N-aryl propanamide

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Charcoal (optional, for decolorization)[1]

Workflow:

-

Dissolution (The Saturation Point):

-

Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add minimum Ethanol (~30-50 mL) and heat to boiling (approx. 78°C) on a stir plate.

-

Critical Checkpoint: If solid remains after 10 mins of reflux, add EtOH in 2 mL increments until clear.

-

-

Impurity Removal:

-

If the solution is dark/colored, add 0.1-0.2 g Activated Charcoal. Stir for 2 mins (do not boil vigorously).

-

Hot Filtration: Filter the hot solution through a pre-warmed funnel (fluted filter paper) to remove charcoal or insoluble mechanical impurities.

-

-

Nucleation (The Cloud Point):

-

Reheat filtrate to boiling.

-

Dropwise add hot Water until a persistent turbidity (cloudiness) appears.

-

Add 1-2 mL of Ethanol to just clear the turbidity (restore solution).

-

-

Crystallization (Controlled Cooling):

-

Remove from heat. Allow to cool to Room Temp (RT) slowly (approx. 30-60 mins). Do not disturb.

-

Mechanism:[2] Slow cooling promotes the growth of the thermodynamic polymorph (usually the most stable) and excludes impurities from the lattice.

-

Once at RT, move to an ice bath (0-4°C) for 30 mins to maximize yield.

-

-

Isolation:

-

Filter via vacuum filtration (Buchner funnel).

-

Wash: Wash cake with cold 20% EtOH/Water mixture (2 x 10 mL).

-

Dry: Vacuum oven at 40°C or air dry.

-

Protocol B: Anti-Solvent Crash (EtOAc/Heptane)

Best for: Lipophilic fluorinated derivatives or acid-sensitive compounds.

-

Dissolve crude material in minimum boiling Ethyl Acetate.

-

Slowly add Heptane (anti-solvent) to the boiling solution until slight cloudiness persists.

-

Allow to cool slowly. The propanamide will crystallize as white needles or plates.

-

Note: Heptane is preferred over Hexane due to its higher boiling point (98°C), allowing for a wider temperature gradient during cooling.

Troubleshooting & Critical Control Points

The "Oiling Out" Phenomenon

Problem: The compound separates as a liquid oil droplet instead of a solid crystal. This is common in amides due to impurities lowering the melting point below the solvent's boiling point. Solution:

-

Seeding: Add a "seed crystal" of pure product at the cloud point temperature.

-

Trituration: If oil forms, reheat to dissolve, then cool very slowly with vigorous stirring. Scratch the glass side with a rod to induce nucleation.

-

Solvent Switch: Switch to a higher boiling solvent (e.g., Toluene) to ensure

.

Polymorphism Control

N-aryl propanamides can exist in multiple crystal forms (polymorphs).

-

Kinetic Form: Often formed by rapid cooling (crash precipitation). Fluffy, lower melting point.

-

Thermodynamic Form: Formed by slow cooling. Dense blocks/needles, higher melting point, better stability.

-